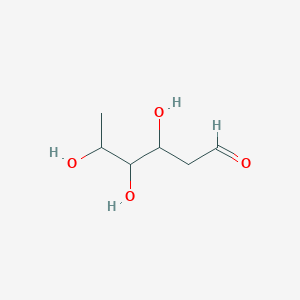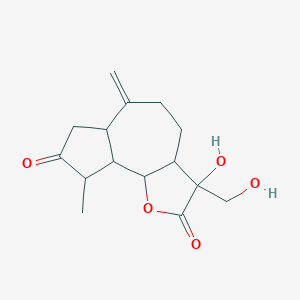
4',5-Dihydroxyflavone
Descripción general
Descripción
4’,5-Dihidroxi flavona es un flavonoide natural que se encuentra en diversas plantas, incluyendo algunas frutas y hierbas medicinales. Es conocido por sus significativas actividades biológicas, incluyendo propiedades antioxidantes, antiinflamatorias y neuroprotectoras . El compuesto tiene la fórmula molecular C15H10O4 y un peso molecular de 254.24 g/mol .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4’,5-Dihidroxi flavona generalmente implica el uso de derivados de flavona como materiales de partida. Un método común incluye la bromación de crisina para formar 6,8-dibromocrisina, seguida de metanólisis para producir 5,7-dihidroxi-6,8-dimetoxi flavona. Este intermedio se somete luego a reacciones adicionales para producir 4’,5-Dihidroxi flavona .
Métodos de Producción Industrial
La producción industrial de 4’,5-Dihidroxi flavona a menudo implica la síntesis química a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción para asegurar la consistencia y la calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
4’,5-Dihidroxi flavona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir 4’,5-Dihidroxi flavona a sus correspondientes derivados dihidro.
Sustitución: Los grupos hidroxilo en 4’,5-Dihidroxi flavona pueden participar en reacciones de sustitución para formar éteres y ésteres.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la flavona, que pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
4’,5-Dihidroxi flavona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la reactividad y las propiedades de los flavonoides.
Biología: Las propiedades antioxidantes y antiinflamatorias del compuesto lo convierten en un tema de interés en la investigación biológica.
Mecanismo De Acción
4’,5-Dihidroxi flavona ejerce sus efectos a través de varios mecanismos:
Actividad Antioxidante: Neutraliza los radicales libres y reduce el estrés oxidativo donando electrones para estabilizar las especies reactivas de oxígeno.
Efectos Neuroprotectores: El compuesto imita los efectos del factor neurotrófico derivado del cerebro (BDNF), promoviendo la supervivencia y el crecimiento de las neuronas.
Actividad Antiinflamatoria: 4’,5-Dihidroxi flavona inhibe la producción de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.
Comparación Con Compuestos Similares
4’,5-Dihidroxi flavona es única entre los flavonoides debido a su patrón específico de hidroxilación, que contribuye a sus distintas actividades biológicas. Compuestos similares incluyen:
4’,7-Dihidroxi flavona: Otro flavonoide con propiedades antioxidantes similares pero diferentes efectos neuroprotectores.
Apigenina: Conocida por sus actividades antiinflamatorias y anticancerígenas.
Genkwanina: Presenta fuertes propiedades antioxidantes y antiinflamatorias.
Scutellareína: Tiene potentes efectos antioxidantes y neuroprotectores.
Estos compuestos comparten similitudes estructurales pero difieren en sus actividades y aplicaciones biológicas específicas.
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRNDQLCMXUCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216821 | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-67-4 | |
| Record name | 5,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic applications of 4′,5-Dihydroxyflavone?
A: Research suggests that 4′,5-Dihydroxyflavone may hold promise in addressing complex diseases. One study highlighted its potential as an anti-infective agent by inhibiting microbial collagenases, particularly collagenase A. [] This inhibition could hinder the spread of pathogens and toxins in the host. Another study demonstrated its potential in treating liver cancer by promoting apoptosis and necroptosis in Hep3B liver cancer cells. [] This effect was linked to the inhibition of the NF-κB pathway and increased ROS generation. Further research is needed to validate these findings and explore its therapeutic potential in clinical settings.
Q2: How does the structure of 4′,5-Dihydroxyflavone relate to its biological activity?
A: Though specific structure-activity relationship (SAR) studies for 4′,5-Dihydroxyflavone were not detailed in the provided papers, its structure, characterized by the presence of two hydroxyl groups at the 4' and 5 positions of the flavone backbone, likely contributes to its biological activity. [] Further research, comparing its activity to structurally similar flavonoids, would be valuable in elucidating the precise impact of structural modifications on its potency, selectivity, and potential for optimization.
Q3: What are the key targets and signaling pathways modulated by 4′,5-Dihydroxyflavone?
A: Research indicates that 4′,5-Dihydroxyflavone can modulate several key targets and signaling pathways. In the context of liver cancer, it was found to up-regulate TNFα while down-regulating the phosphorylation of p-p65 and IκB, suggesting inhibition of the NF-κB pathway. [] This modulation was linked to the induction of apoptosis and necroptosis. Additionally, it was identified as a key component in enhancing immune function through the MAPK signaling pathway, specifically targeting MAPK1. [] These findings highlight its multi-target activity and potential for influencing complex biological processes.
Q4: Has 4′,5-Dihydroxyflavone been isolated from any natural sources?
A: Yes, 4′,5-Dihydroxyflavone has been identified in the fibrous roots of Polygonatum cyrtonema Hua. [] This plant is traditionally used in certain cultures for its potential health benefits. The identification of 4′,5-Dihydroxyflavone in this plant suggests it might contribute to the plant's bioactivity. Further studies are needed to determine its abundance and potential synergistic effects with other compounds present in the plant.
Q5: What analytical methods are used to characterize and quantify 4′,5-Dihydroxyflavone?
A: While specific analytical methods for 4′,5-Dihydroxyflavone were not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), are commonly employed for the analysis of flavonoids. [] These methods allow for the separation, identification, and quantification of 4′,5-Dihydroxyflavone in complex mixtures, including plant extracts or biological samples.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















